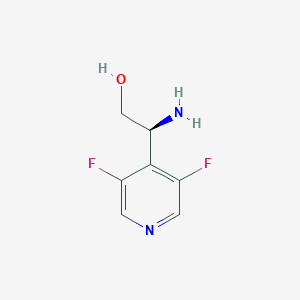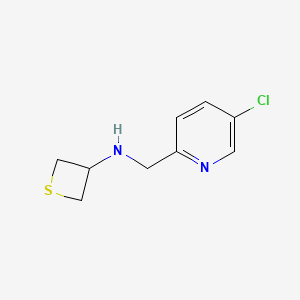![molecular formula C10H8F3N3O2 B13031135 Ethyl 7-(trifluoromethyl)imidazo[1,5-C]pyrimidine-1-carboxylate](/img/structure/B13031135.png)
Ethyl 7-(trifluoromethyl)imidazo[1,5-C]pyrimidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 7-(trifluoromethyl)imidazo[1,5-C]pyrimidine-1-carboxylate is a heterocyclic compound that features an imidazo[1,5-C]pyrimidine core with a trifluoromethyl group at the 7-position and an ethyl ester group at the 1-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-(trifluoromethyl)imidazo[1,5-C]pyrimidine-1-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1H-imidazole-4-carboxylic acid with ethyl trifluoroacetate under acidic conditions to form the desired product. The reaction is usually carried out in the presence of a strong acid such as trifluoroacetic acid, which facilitates the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for reagent addition and product isolation can improve the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 7-(trifluoromethyl)imidazo[1,5-C]pyrimidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The trifluoromethyl group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Ethyl 7-(trifluoromethyl)imidazo[1,5-C]pyrimidine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Biology: It is used in the development of bioactive molecules that can modulate biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of Ethyl 7-(trifluoromethyl)imidazo[1,5-C]pyrimidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biological pathways. For example, it may inhibit the activity of certain kinases or interact with GABA receptors, leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar imidazo core but differ in the position of the nitrogen atoms and the presence of additional functional groups.
Pyrazolo[3,4-d]pyrimidines: These compounds have a similar pyrimidine ring but differ in the fused heterocyclic structure.
Fluoroimidazoles: These compounds contain fluorine atoms and imidazole rings but differ in their overall structure and functional groups.
Uniqueness
Ethyl 7-(trifluoromethyl)imidazo[1,5-C]pyrimidine-1-carboxylate is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties and enhances its potential as a pharmacophore
Propriétés
Formule moléculaire |
C10H8F3N3O2 |
|---|---|
Poids moléculaire |
259.18 g/mol |
Nom IUPAC |
ethyl 7-(trifluoromethyl)imidazo[1,5-c]pyrimidine-1-carboxylate |
InChI |
InChI=1S/C10H8F3N3O2/c1-2-18-9(17)8-6-3-7(10(11,12)13)14-4-16(6)5-15-8/h3-5H,2H2,1H3 |
Clé InChI |
LMVOANOFNOLCID-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C2C=C(N=CN2C=N1)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


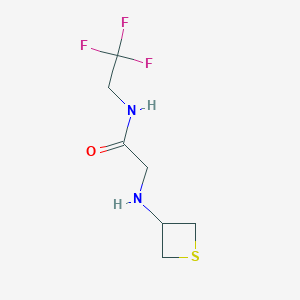
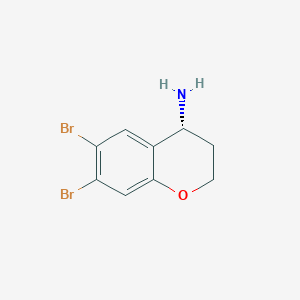

![Methyl 2-{[(benzyloxy)carbonyl]amino}-3-(4-chlorophenyl)propanoate](/img/structure/B13031076.png)
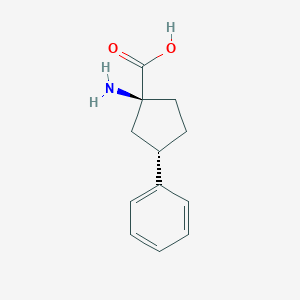
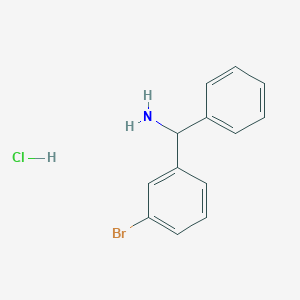
![1-Isobutyl-7-(methylsulfonyl)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one](/img/structure/B13031092.png)
![2-{3-[(Benzyloxy)methyl]bicyclo[1.1.1]pentan-1-yl}acetic acid](/img/structure/B13031101.png)

![4,7-Bis(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B13031109.png)


